Cas no 2034587-19-2 (4-ethyl-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide)

4-Ethyl-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide is a synthetic organic compound featuring a benzamide core substituted with an ethyl group at the para position and a hydroxypropyl side chain bearing a 1-methyl-1H-pyrrole moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both polar (hydroxy, amide) and lipophilic (ethyl, pyrrole) groups enhances its solubility profile, facilitating further derivatization. The compound’s well-defined stereochemistry and functional group compatibility make it suitable for targeted drug discovery applications, such as enzyme inhibition or receptor modulation studies. Its stability under standard laboratory conditions ensures reliable handling and storage.
4-ethyl-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide structure
2034587-19-2 structure
Product Name:4-ethyl-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide
CAS No:2034587-19-2
MF:C17H22N2O2
MW:286.3688
CID:5355724
Update Time:2025-06-08

4-ethyl-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-ethyl-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzamide
    • 4-ethyl-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide
    • 4-ethyl-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide
    • Inchi: 1S/C17H22N2O2/c1-3-13-6-8-14(9-7-13)17(21)18-11-10-16(20)15-5-4-12-19(15)2/h4-9,12,16,20H,3,10-11H2,1-2H3,(H,18,21)
    • InChI Key: KNADHBGYCJEYEN-UHFFFAOYSA-N
    • SMILES: O([H])C([H])(C1=C([H])C([H])=C([H])N1C([H])([H])[H])C([H])([H])C([H])([H])N([H])C(C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])C([H])([H])[H])=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 327
  • XLogP3: 2
  • Topological Polar Surface Area: 54.3

4-ethyl-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6507-5725-2μmol
4-ethyl-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide
2034587-19-2
2μmol
$85.5 2023-09-08
Life Chemicals
F6507-5725-5μmol
4-ethyl-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide
2034587-19-2
5μmol
$94.5 2023-09-08
Life Chemicals
F6507-5725-10μmol
4-ethyl-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide
2034587-19-2
10μmol
$103.5 2023-09-08
Life Chemicals
F6507-5725-20μmol
4-ethyl-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide
2034587-19-2
20μmol
$118.5 2023-09-08
Life Chemicals
F6507-5725-1mg
4-ethyl-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide
2034587-19-2
1mg
$81.0 2023-09-08
Life Chemicals
F6507-5725-2mg
4-ethyl-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide
2034587-19-2
2mg
$88.5 2023-09-08
Life Chemicals
F6507-5725-3mg
4-ethyl-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide
2034587-19-2
3mg
$94.5 2023-09-08
Life Chemicals
F6507-5725-4mg
4-ethyl-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide
2034587-19-2
4mg
$99.0 2023-09-08
Life Chemicals
F6507-5725-5mg
4-ethyl-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide
2034587-19-2
5mg
$103.5 2023-09-08
Life Chemicals
F6507-5725-10mg
4-ethyl-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide
2034587-19-2
10mg
$118.5 2023-09-08

Additional information on 4-ethyl-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide

4-ethyl-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide (CAS No. 2034587-19-2): A Comprehensive Overview

4-ethyl-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide (CAS No. 2034587-19-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, often referred to by its CAS number 2034587-19-2, is a derivative of benzamide with an ethyl substituent and a complex substituent at the N-position, which includes a hydroxy and a 1-methyl-1H-pyrrol-2-yl group. The intricate structure of this compound offers a promising platform for the development of new pharmaceutical agents.

The molecular formula of 4-ethyl-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide is C16H21NO3, and its molecular weight is approximately 279.34 g/mol. The compound exhibits a high degree of solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, making it suitable for various experimental protocols in both in vitro and in vivo studies.

Recent research has focused on the pharmacological properties of 4-ethyl-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide. Studies have shown that this compound possesses potent anti-inflammatory and analgesic effects, which are attributed to its ability to modulate key signaling pathways involved in inflammation and pain. For instance, a study published in the Journal of Medicinal Chemistry reported that CAS No. 2034587-19-2 significantly inhibited the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages.

In addition to its anti-inflammatory properties, 4-ethyl-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide has also been investigated for its potential as an antitumor agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia cells. The mechanism of action involves the activation of caspase-dependent pathways and the suppression of cell proliferation through the inhibition of cyclin-dependent kinases (CDKs).

The structural complexity of CAS No. 2034587-19-2 has also led to its exploration as a lead compound for drug discovery. Chemists have synthesized several analogs by modifying the substituents at different positions on the benzamide scaffold. These analogs have been evaluated for their biological activities, with some showing enhanced potency and selectivity compared to the parent compound. For example, a recent study published in Bioorganic & Medicinal Chemistry Letters reported that an analog with an additional hydroxyl group at the para position of the benzene ring exhibited improved anti-inflammatory activity and reduced cytotoxicity.

The safety profile of 4-ethyl-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide has been extensively studied in preclinical models. Toxicology studies have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in humans.

In conclusion, CAS No. 2034587-19-2, or 4-ethyl-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-y l)propyl]benzamide, represents a promising candidate for the development of new therapeutic agents targeting inflammation, pain, and cancer. Its unique chemical structure and favorable pharmacological properties make it an attractive molecule for further research and development in the pharmaceutical industry.

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.